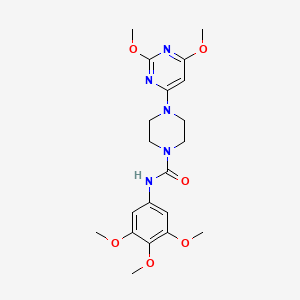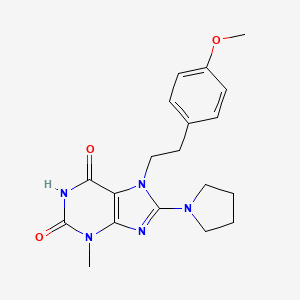
7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as MDPV, is a synthetic cathinone that has gained popularity in the recreational drug market. The compound has been shown to have potent psychostimulant effects, and has been associated with a number of adverse health effects in users. In
Applications De Recherche Scientifique
Synthesis and Biological Activity
A series of substituted pyridines and purines, including compounds similar to 7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, were synthesized and evaluated for biological activities. These compounds demonstrated effects on triglyceride accumulation in cells and exhibited hypoglycemic and hypolipidemic activity in diabetic mice, indicating potential for further pharmacological studies (Kim et al., 2004).
Electron Transport Layer in Solar Cells
A novel n-type conjugated polyelectrolyte was synthesized, closely related to the compound , for application as an electron transport layer in inverted polymer solar cells. This innovation highlights the compound's potential in enhancing the efficiency of solar cells by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).
Analgesic Activity
New derivatives of purine-2,6-dione, structurally related to the specified compound, showed significant analgesic and anti-inflammatory effects in vivo, outperforming traditional reference drugs in certain tests. This indicates the compound's potential in the development of new analgesic agents (Zygmunt et al., 2015).
Crystal Structure Analysis
Research on similar compounds revealed diverse conformations in their crystal structures, providing insight into the molecular architecture which can be crucial for understanding the chemical and physical properties of these compounds (Wang et al., 2011).
Propriétés
IUPAC Name |
7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-22-16-15(17(25)21-19(22)26)24(18(20-16)23-10-3-4-11-23)12-9-13-5-7-14(27-2)8-6-13/h5-8H,3-4,9-12H2,1-2H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLVQFRQGBVFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2666584.png)
![(E)-4-(Dimethylamino)-N-[[6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2666585.png)
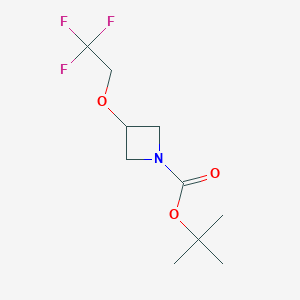
![[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol](/img/structure/B2666587.png)
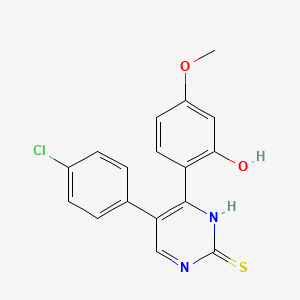
![(1E)-N-(2-nitroanilino)-2-oxo-2-[(2E)-2-(6,6,6-trifluoro-5-oxohexan-3-ylidene)hydrazinyl]ethanimidoyl cyanide](/img/structure/B2666590.png)
![3-(Aminomethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B2666591.png)
![Ethyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)
![N-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzamide](/img/structure/B2666593.png)
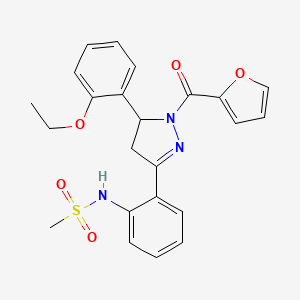
![N-(2-carbamoylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2666595.png)
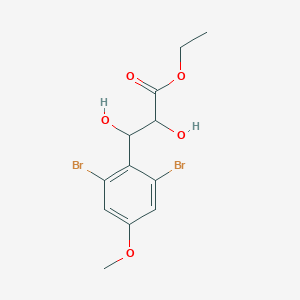
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2666602.png)
